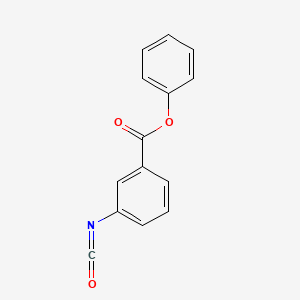

Phenyl 3-isocyanatobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-isocyanatobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-15-12-6-4-5-11(9-12)14(17)18-13-7-2-1-3-8-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHCKOLQVZUXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl 3 Isocyanatobenzoate and Analogous Isocyanates

Conventional Phosgene-Based Synthesis Routes

The reaction of primary amines with phosgene (B1210022) has long been the most prevalent industrial method for isocyanate production. fsalforu.comsabtechmachine.com This process can be broadly categorized into liquid-phase and gas-phase methods. nih.gov

Amine Phosgenation (General Principles and Historical Context)

The fundamental reaction involves the treatment of a primary amine with phosgene (carbonyl chloride). fsalforu.comsabtechmachine.com Initially, direct high-temperature phosgenation was used, but this method suffered from low yields due to numerous side reactions. fsalforu.com This led to the development of a more efficient two-step process: a "cold phosgenation" followed by a "hot phosgenation". fsalforu.comsabtechmachine.com

The phosgenation process can be carried out in either the liquid or gas phase. The liquid-phase method is suitable for amines with high boiling points, while the gas-phase process involves vaporizing the amine at high temperatures (200-600°C) and reacting it with gaseous phosgene. nih.gov

Adaptations for Aromatic Carboxylic Acid Esters with Isocyanate Functionality

The synthesis of aromatic isocyanates bearing an ester group, such as phenyl 3-isocyanatobenzoate, follows the same general principles of amine phosgenation. The starting material would be the corresponding amino-substituted aromatic ester, in this case, phenyl 3-aminobenzoate.

The synthesis of amino acid ester isocyanates has been successfully achieved using triphosgene, a solid and safer alternative to gaseous phosgene, in the presence of a base like sodium bicarbonate. orgsyn.org This method has proven effective for preparing compounds like methyl (S)-2-isocyanato-3-phenylpropanoate. orgsyn.org The reaction is typically carried out in a two-phase system of an organic solvent (like dichloromethane) and water. rsc.org

For polyhalogenated phenyl isocyanates, high yields have been achieved by reacting the corresponding anilines with a large excess of phosgene in the presence of a catalyst such as triethylamine (B128534) or tetramethylurea. google.com These procedures have been successful in producing various trichloro, tetrachloro, pentachloro, tribromo, and trifluoro phenyl isocyanates with yields of 95-99%. google.com

Non-Phosgene Synthesis Strategies

The significant hazards associated with phosgene have spurred the development of alternative, "greener" synthetic routes to isocyanates. digitellinc.comcas.cn These methods avoid the use of phosgene and often involve catalytic processes.

Catalytic Carbonylation Routes (e.g., from Nitro or Amino Compounds with CO/CO2)

Catalytic carbonylation of nitro or amino compounds represents a promising phosgene-free pathway to isocyanates. acs.orgresearchgate.net These reactions typically utilize carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source. acs.orgscholaris.ca

Reductive Carbonylation of Nitro Compounds: This method involves the direct reaction of nitroaromatic compounds with carbon monoxide to produce isocyanates. researchgate.netukessays.com The reaction is often catalyzed by transition metal complexes, with palladium and rhodium being particularly effective. researchgate.netgoogle.com For instance, the carbonylation of dinitrotoluene can be achieved using a rhodium oxide catalyst. google.com The theoretical conversion requires at least three moles of CO for every nitro group. google.com Heterogeneous catalysts, such as those containing palladium, rhodium, and iridium supported on alumina, have also been investigated for the carbonylation of nitrosoarenes to aromatic isocyanates. google.com

Oxidative Carbonylation of Amines: An alternative approach is the oxidative carbonylation of amines. researchgate.net This process also uses transition metal catalysts to facilitate the reaction between an amine, carbon monoxide, and an oxidizing agent to form the corresponding isocyanate. researchgate.netnih.gov

Thermal Cracking of Carbamates

The thermal decomposition, or cracking, of carbamates is a well-established non-phosgene route to isocyanates. mdpi.comacs.org This process involves heating a carbamate (B1207046), which then decomposes into an isocyanate and an alcohol. nih.govbutlerov.com This reaction is reversible, which can complicate its industrial application. butlerov.com

The thermolysis can be carried out in either the gas or liquid phase. mdpi.com Gas-phase thermolysis typically occurs at temperatures around 400°C. mdpi.com To lower the reaction temperature and minimize side reactions, liquid-phase methods have been developed, often utilizing high-boiling inert solvents. mdpi.com Catalysts, such as zinc oxide, can be employed to improve the efficiency of the process. nih.gov

For example, methyl N-phenyl carbamate can be thermally and catalytically cracked to produce phenyl isocyanate. researchgate.netnih.gov The synthesis of the precursor carbamates can be achieved through various methods, including the reaction of amines with dimethyl carbonate. mdpi.com

Urea-Based Synthesis Methods

Urea (B33335) can serve as a starting material for the synthesis of isocyanates in a phosgene-free process. acs.org This method involves reacting urea with alcohols and amines to produce carbamates, which are then decomposed to yield isocyanates. acs.org A key advantage of this route is that the byproducts, alcohol and ammonia (B1221849), can be recycled, making it a potentially "zero-emission" process. acs.org

The melt condensation of amines with urea can lead to the formation of substituted ureas through the in-situ generation of isocyanic acid. rsc.org This approach has been used to synthesize polyureas without the need for isocyanates, solvents, or catalysts. rsc.org

Synthesis of Key Precursors for this compound

The structure of this compound necessitates the synthesis and combination of two primary precursor molecules: a derivative of 3-aminobenzoic acid and a phenol-derived component for the ester linkage.

Preparation of 3-Aminobenzoic Acid Derivatives

3-Aminobenzoic acid (3-ABA) and its derivatives are crucial building blocks. A common industrial route to aromatic amines is the hydrogenation of the corresponding nitroaromatic compounds. Therefore, 3-nitrobenzoic acid is a key starting material for 3-aminobenzoic acid.

Derivatization can occur at both the amino and carboxyl groups. For instance, N-functionalized derivatives can be prepared by reacting 3-aminobenzoic acid with various acid chlorides or aromatic halides. In one sustainable approach, 3-aminobenzoic acid has been synthesized in a one-pot process from 3-nitrobenzaldehyde (B41214) in subcritical water, using a carbonaceous bio-based material as a catalyst for the reduction of the nitro group and oxidation of the aldehyde group.

Esterification Methods for Benzoic Acid Moiety

The formation of the phenyl ester in this compound involves the esterification of the carboxylic acid group of a benzoic acid precursor. A common laboratory and industrial method for this is the Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

To synthesize the phenyl ester, the benzoic acid derivative would be reacted with phenol (B47542). Given that the ultimate product is an isocyanate, the synthesis strategy often involves starting with a precursor like 3-nitrobenzoic acid. The nitro-substituted acid can be esterified with phenol first, followed by the reduction of the nitro group to an amine, which is then converted to the isocyanate.

Alternatively, transesterification reactions can be employed. This involves reacting an existing ester, such as ethyl 3-aminobenzoate, with another alcohol (in this case, phenol) in the presence of a catalyst to exchange the alkoxy groups.

Green Chemistry Approaches in Isocyanate Production

The traditional synthesis of isocyanates relies heavily on the use of phosgene, a highly toxic and hazardous chemical. This process generates hydrochloric acid as a significant and corrosive by-product. Consequently, a major focus of green chemistry in this field is the development of phosgene-free synthetic routes.

Sustainable Catalysis in Isocyanate Synthesis

Sustainable catalysis is pivotal in developing environmentally benign pathways to isocyanates. A prominent green alternative to phosgenation is the reductive carbonylation of nitroaromatic compounds. This method can be catalyzed by transition metal complexes, with palladium-based catalysts showing significant promise.

In these processes, a nitro compound is reacted with carbon monoxide in the presence of a catalyst to directly form the isocyanate, often with carbon dioxide as the main by-product. Another approach involves the oxidative carbonylation of amines using catalysts like dual-functional Pd/CeO₂ systems, which can proceed without phosgene and utilize carbon dioxide as a C1 source. These catalytic methods offer a more sustainable pathway by avoiding hazardous reagents and potentially operating under milder conditions.

Minimization of Hazardous By-products

The primary goal in minimizing hazardous by-products is the elimination of phosgene from the production process. Phosgene-free routes inherently avoid the generation of hydrochloric acid, a major drawback of the traditional method.

Strategies to achieve this include:

Reductive Carbonylation : As mentioned, reacting nitro compounds with CO directly produces the isocyanate, avoiding the use of chlorine-based reagents.

Thermal Decomposition of Carbamates : Carbamates, which can be synthesized from amines, alcohols, and a carbon monoxide source (like CO₂), can be thermally decomposed to yield the isocyanate and the alcohol, which can be recycled.

Rearrangement Reactions : Methods like the Curtius rearrangement offer a phosgene-free pathway to isocyanates from carboxylic acids via acyl azides. This approach is particularly useful in laboratory and pharmaceutical synthesis where avoiding highly toxic reagents is critical.

By focusing on these alternative synthetic pathways, the chemical industry can significantly reduce its environmental footprint and enhance worker safety in the production of isocyanates.

Reactivity and Reaction Mechanisms of Phenyl 3 Isocyanatobenzoate

Nucleophilic Addition Reactions of the Isocyanate Group

The core of Phenyl 3-isocyanatobenzoate's chemistry involves the nucleophilic addition to the cumulative double bonds of the isocyanate moiety. Nucleophiles, such as alcohols and amines, attack the central carbon atom, which carries a partial positive charge, leading to the formation of stable adducts like urethanes and ureas.

The reaction between this compound and compounds containing hydroxyl (-OH) groups, such as alcohols or polyols, results in the formation of carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers. The general reaction involves the addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate.

While specific kinetic data for this compound is not extensively published, the mechanism and kinetics can be understood from studies on similar aromatic isocyanates, such as phenyl isocyanate. The reaction with alcohols is generally observed to follow second-order kinetics, being first order with respect to both the isocyanate and the alcohol concentration. researchgate.net

The proposed mechanism for the uncatalyzed reaction is complex and can be influenced by the reactants' concentration and the solvent. One widely discussed mechanism, proposed by Baker and coworkers, suggests the initial formation of a complex between the isocyanate and the alcohol. rsc.org This is followed by the reaction of this complex with another alcohol molecule, which acts as a proton transfer agent, to form the urethane (B1682113) product. rsc.orgsemanticscholar.org

Non-catalyzed pathway: A direct bimolecular reaction between the isocyanate and an alcohol molecule.

Alcohol-catalyzed pathway: An additional alcohol molecule participates in the transition state, facilitating proton transfer and lowering the activation energy. umn.edursc.org Theoretical studies suggest that a supersystem involving at least three alcohol molecules can be actively participating. rsc.org

Autocatalysis: The urethane product itself can catalyze the reaction. umn.edu The nitrogen and carbonyl oxygen of the newly formed urethane group can form hydrogen bonds with the alcohol and isocyanate, respectively, facilitating the reaction.

The rate of reaction is also dependent on the solvent. Studies on phenyl isocyanate have shown that the rate can vary significantly depending on the solvent's dielectric constant and its ability to form hydrogen bonds. semanticscholar.org For instance, non-hydrogen bonding solvents like benzene and toluene often result in faster reaction rates compared to hydrogen-bonding solvents like dioxane or acetonitrile. semanticscholar.org

The formation of urethanes is highly susceptible to catalysis, a critical aspect in industrial applications like polyurethane manufacturing. A wide range of catalysts can significantly accelerate the reaction between this compound and hydroxyl compounds.

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534), are widely used catalysts. wikibooks.org The mechanism of amine catalysis is generally believed to involve the formation of a complex between the amine and one of the reactants. libretexts.org One proposed mechanism involves the amine activating the alcohol through hydrogen bonding, making the hydroxyl group a more potent nucleophile. libretexts.org Another suggests the amine first forms a reactive complex with the isocyanate. researchgate.netorganic-chemistry.org The catalytic activity is significantly influenced by the amine's structure and basicity. organic-chemistry.org

Organometallic Catalysts: Compounds of metals such as tin, zirconium, and bismuth are highly effective catalysts. tue.nlbeilstein-journals.org Dibutyltin dilaurate (DBTDL) is a classic and potent catalyst for this reaction. tue.nl The mechanism for tin catalysts is thought to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate, which orients the reactants favorably for reaction. Zirconium chelates are also effective and may operate via an insertion mechanism, where the hydroxyl group is activated. tue.nl These catalysts can offer selectivity, for instance, preferentially catalyzing the isocyanate-hydroxyl reaction over the isocyanate-water reaction. tue.nl

Acid Catalysts: Organic acids can also catalyze urethane formation. researchgate.net The mechanism is proposed to be bifunctional, where the acid activates the isocyanate through hydrogen bonding with the nitrogen atom, while its conjugate base activates the alcohol. researchgate.net

This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is typically much faster than the corresponding reaction with alcohols, often proceeding rapidly at room temperature without the need for a catalyst. umn.educommonorganicchemistry.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. wikibooks.org

Solvent choice significantly impacts the reaction rate. The rate of urea (B33335) formation is influenced by the solvent's polarity and its ability to solvate the reactants and transition states. The reaction is often carried out in aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM). commonorganicchemistry.com

The rate of urea formation is highly dependent on the electronic properties of the substituents on both the aromatic isocyanate and the amine.

Substituents on the Aromatic Isocyanate: The reactivity of this compound is enhanced by the presence of the electron-withdrawing phenoxycarbonyl (-COOC₆H₅) group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon in the isocyanate group, making it more susceptible to nucleophilic attack. rsc.orgaub.edu.lb Therefore, this compound is expected to be more reactive than unsubstituted phenyl isocyanate.

Substituents on the Amine: The reactivity of the amine is governed by the nucleophilicity of the nitrogen atom. Electron-donating groups on the amine increase the electron density on the nitrogen, making it a stronger nucleophile and thus increasing the reaction rate. aub.edu.lb Conversely, electron-withdrawing groups decrease the amine's nucleophilicity and slow the reaction down. In general, aliphatic amines are significantly more basic and nucleophilic than aromatic amines, and therefore react with isocyanates at a much faster rate. umn.eduaub.edu.lb Primary amines are generally more reactive than secondary amines, primarily due to reduced steric hindrance.

The electronic effects of substituents on the reaction rates of aromatic compounds are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ). libretexts.orgwikipedia.org For the reaction of substituted anilines with an isocyanate, a negative value for the reaction constant (ρ) is typically observed, indicating that the reaction is favored by electron-donating substituents on the amine.

Reactions with Carboxylic Acids and Other Nucleophiles

The isocyanate group (–N=C=O) is a potent electrophile, making it highly susceptible to attack by various nucleophiles. wikipedia.org These reactions are fundamental to the formation of many important chemical linkages.

Reaction with Carboxylic Acids: this compound reacts with carboxylic acids to form an unstable mixed carbamic-carboxylic anhydride. This intermediate can then decompose through two primary pathways. One pathway leads to the formation of an amide and carbon dioxide. researchgate.net The other pathway can produce a symmetrical urea and a carboxylic acid anhydride. researchgate.net Kinetic studies on the reaction between phenyl isocyanate and various carboxylic acids have shown that these reactions typically follow second-order kinetics. scite.ai The reaction is a key method for creating amide bonds and has been explored in various solvents, including ionic liquids, which can serve as efficient media for the amidation of carboxylic acids with isocyanates. scielo.brresearchgate.net

Reaction with Other Nucleophiles: The isocyanate group readily reacts with a wide array of nucleophiles containing active hydrogen atoms. nih.govnoaa.gov The relative reactivity of these nucleophiles is a critical factor in synthetic applications.

Alcohols and Phenols: The reaction with alcohols or phenols yields urethane (carbamate) linkages. wikipedia.orgsci-hub.se This is one of the most significant reactions of isocyanates, forming the basis of polyurethane chemistry.

Amines: Primary and secondary amines react rapidly with the isocyanate group to form substituted ureas. wikipedia.orgsci-hub.se The reaction with primary amines is generally faster than with alcohols. researchgate.net

Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgnoaa.gov The newly formed amine can then react with another isocyanate molecule to produce a symmetrically substituted urea. sci-hub.se

The general order of reactivity of common nucleophiles with isocyanates is as follows:

| Nucleophile | Product | Relative Reactivity |

| Primary Amine | Substituted Urea | Most Reactive |

| Primary Alcohol | Urethane (Carbamate) | ↓ |

| Secondary Amine | Substituted Urea | ↓ |

| Water | Amine + CO2 (leads to Urea) | ↓ |

| Carboxylic Acid | Amide + CO2 | Least Reactive |

This table provides a generalized order of reactivity based on typical reaction conditions. researchgate.net

Cycloaddition Reactions (e.g., Dimerization, Trimerization)

The isocyanate group in this compound can undergo self-addition reactions, primarily cycloadditions, to form dimers and trimers. These reactions are often spontaneous but can be slow without a catalyst. nih.gov

Dimerization: The dimerization of isocyanates leads to the formation of a four-membered ring structure known as a uretidinedione (or uretdione). nih.govpoliuretanos.net This reaction is reversible, especially at elevated temperatures. mdpi.com Aromatic isocyanates are more prone to dimerization than their aliphatic counterparts, a reaction often catalyzed by bases like pyridines or trialkylphosphines. mdpi.com The dimerization of phenyl isocyanate, for instance, can be accelerated under high pressure in the presence of pyridine to yield 1,3-diphenyl-1,3-diazetidine-2,4-dione. jst.go.jp

Trimerization: The cyclotrimerization of three isocyanate molecules produces a highly stable, six-membered heterocyclic structure known as an isocyanurate (a 1,3,5-triazine-2,4,6-trione). nih.govgoogle.com This reaction is of significant commercial importance, particularly in the formation of polyisocyanurate resins. poliuretanos.netrsc.org The trimerization process is typically catalyzed by a wide range of substances, including tertiary amines, phosphines, and various metal complexes. rsc.orggoogle.comrsc.org Unlike dimerization, the formation of the isocyanurate ring is generally not reversible. nih.gov

| Reaction | Product Structure | Ring Size | Key Features |

| Dimerization | Uretidinedione | 4-membered | Reversible; catalyzed by phosphines, pyridines. mdpi.comjst.go.jp |

| Trimerization | Isocyanurate | 6-membered | Thermally stable; catalyzed by amines, metal complexes. nih.govrsc.org |

Reactions of the Phenyl Ester Moiety

The phenyl ester group in this compound also exhibits characteristic reactivity, primarily involving nucleophilic acyl substitution at the ester carbonyl carbon.

Transesterification is a process where the phenyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, reaction with an alcohol (R'-OH) would lead to the formation of a new ester (Alkyl 3-isocyanatobenzoate) and phenol (B47542). The reaction is an equilibrium process, and its outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products. Heterogeneous catalysts, including various zinc complexes, have been shown to be effective in the transesterification of phenyl acetate, a model compound for the phenyl ester moiety. researchgate.net

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. chemguide.co.uk For this compound, hydrolysis would break the ester linkage to form 3-isocyanatobenzoic acid and phenol. This reaction can be performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. This reaction is reversible and typically slow. chemguide.co.uk

Alkaline Hydrolysis (Saponification): This is the more common method, involving heating the ester with a dilute alkali like sodium hydroxide. chemguide.co.uk The reaction is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is not readily attacked by the alcohol nucleophile. Phenyl esters, like phenyl acetate, are known to undergo hydrolysis, and the rates can be influenced by substituents on the phenyl ring. rsc.orgacs.org

Orthogonal Reactivity of Dual Functional Groups (Isocyanate and Ester)

The presence of both an isocyanate and a phenyl ester group on the same molecule allows for orthogonal reactivity, meaning one group can be reacted selectively while the other remains intact. This selectivity is primarily governed by the choice of nucleophile and reaction conditions.

The isocyanate group is significantly more electrophilic and reactive towards a broad range of nucleophiles compared to the phenyl ester group. researchgate.net For example, primary amines will react almost instantaneously with the isocyanate group at room temperature, while the conditions required for aminolysis of the phenyl ester are much harsher. Similarly, alcohols react readily with the isocyanate to form urethanes under conditions where transesterification of the phenyl ester would be very slow without a specific catalyst. sci-hub.se

This difference in reactivity allows for a stepwise functionalization of this compound. A nucleophile like an amine or alcohol can be used to first modify the isocyanate group, forming a urea or urethane, respectively. The less reactive ester group can then be targeted for a subsequent transformation, such as hydrolysis or transesterification, under different reaction conditions (e.g., heating with strong acid or base). The difference in reactivity between isocyanate groups, such as in 2,4-toluene diisocyanate where the para-NCO is more reactive than the ortho-NCO, further illustrates the principle of selective reactivity based on electronic and steric factors. nih.gov This principle is central to controlling the chemical transformations of a molecule like this compound.

Polymerization Chemistry Involving Phenyl 3 Isocyanatobenzoate

Polyurethane Synthesis from Phenyl 3-Isocyanatobenzoate

The synthesis of polyurethanes fundamentally involves the reaction of an isocyanate with a polyol. In the case of this compound, its isocyanate group (-NCO) would react with the hydroxyl (-OH) groups of a polyol to form urethane (B1682113) linkages, the characteristic backbone of polyurethane polymers.

Homopolymerization and Copolymerization with Polyols

Homopolymerization of a monoisocyanate like this compound would not lead to a high molecular weight polymer. For polymerization to occur, a di- or polyfunctional isocyanate is typically reacted with a di- or polyfunctional polyol. This compound, being a monofunctional isocyanate, would act as a chain terminator in a typical polyurethane reaction.

For this compound to be incorporated into a polymer chain, it would need to be part of a copolymerization reaction. For instance, it could be used as a comonomer with a diisocyanate and a polyol. In such a scenario, it would be incorporated at the chain ends, influencing the final properties of the polymer. However, no specific studies or data tables detailing the copolymerization of this compound with various polyols have been found in the reviewed literature.

Impact of Aromatic Ester on Polymer Network Formation

The presence of an aromatic ester group in this compound would be expected to influence the properties of a resulting polyurethane network. Aromatic rings generally impart rigidity and thermal stability to polymer chains. The ester group could introduce a degree of polarity and potentially affect inter-chain interactions, such as hydrogen bonding. These factors could impact the mechanical properties, thermal behavior, and solvent resistance of the final polymer. Without specific research on this compound, any discussion on the impact of its aromatic ester group remains theoretical and based on the known effects of similar functional groups in other polyurethane systems.

Structure-Reactivity Relationships in Polyurethane Formulations

The reactivity of the isocyanate group in this compound would be influenced by the electronic effects of the aromatic ring and the ester group. The electron-withdrawing nature of the ester group at the meta-position would likely affect the electrophilicity of the isocyanate carbon, thereby influencing its reaction rate with polyols. The steric hindrance around the isocyanate group would also play a role in its reactivity. A comprehensive understanding of its structure-reactivity relationship would require kinetic studies comparing its reaction rates with various polyols against other isocyanates. Such specific data for this compound is not available in the existing literature.

Advanced Polymer Architectures

The incorporation of this compound could theoretically be used to create various polymer architectures, assuming it is used in conjunction with other multifunctional monomers.

Linear and Cross-linked Polyurethane Structures

To form linear polyurethanes, a diisocyanate is typically reacted with a diol. If this compound were to be included in such a formulation, it would act as a chain-capping agent, controlling the molecular weight of the linear polymer.

For the formation of cross-linked polyurethane networks, polyols or isocyanates with a functionality greater than two are used. This compound, being monofunctional, would not contribute to cross-linking but could be used to control the cross-link density by terminating some of the growing chains. Again, no specific examples or studies of its use in creating either linear or cross-linked structures have been identified.

Mechanisms of Polymerization and Chain Propagation

The polymerization of this compound to form polyurethanes proceeds through a specific set of reaction mechanisms, primarily involving step-growth polymerization. The control and efficiency of this process are heavily reliant on catalysis.

Step-Growth Polymerization Mechanisms

Polyurethanes derived from isocyanates like this compound are synthesized via step-growth polymerization. wikipedia.org This mechanism is fundamentally different from chain-growth polymerization and is characterized by the stepwise reaction between monomers with complementary functional groups. fiveable.melibretexts.org

The core reaction in this process is the polyaddition of an isocyanate group (-NCO) from a molecule like this compound and a hydroxyl group (-OH) from a polyol. fiveable.meacs.org The reaction mechanism proceeds as follows:

Dimer Formation : The polymerization initiates when a monomer of this compound reacts with a polyol monomer. The nucleophilic oxygen of the hydroxyl group attacks the electrophilic carbon of the isocyanate group. acs.org This is followed by the transfer of a hydrogen atom to the nitrogen, resulting in the formation of a urethane linkage (-NH-COO-) and creating a dimer. acs.org

Oligomer Growth : Unlike chain-growth reactions, which involve the sequential addition of monomers to a growing chain, step-growth polymerization allows any two molecular species to react with each other. wikipedia.org This means a dimer can react with another monomer, another dimer, or a larger oligomer. libretexts.org

Chain Propagation : This process continues, with dimers forming trimers, tetramers, and progressively longer oligomers. wikipedia.org The average molecular weight of the polymer increases slowly throughout the polymerization process. A key characteristic of this mechanism is the rapid consumption of monomers early in the reaction, while high molecular weight polymers are only achieved at very high conversion rates. wikipedia.orgfiveable.me

This polymerization can be conducted through various techniques, including interfacial polymerization, where the reaction occurs at the interface between two immiscible phases containing the different monomers. fiveable.me Aromatic isocyanates are often favored for producing polyurethanes due to their high reactivity with hydroxyl groups, which imparts superior mechanical properties to the final material. mdpi.com

Role of Catalysis in Polymerization Control

While the reaction between an isocyanate and an alcohol can proceed without a catalyst, it is often slow, typically requiring temperatures between 50 and 100°C. google.com To achieve practical production rates and control the final properties of the polyurethane, catalysts are essential. acs.orgbdmaee.net They accelerate the formation of urethane linkages and can influence the selectivity of the reaction, favoring the desired isocyanate-hydroxyl reaction over potential side reactions. bdmaee.netwernerblank.com The catalysts used in polyurethane synthesis are broadly categorized into tertiary amines and organometallic compounds. gvchem.com

Organometallic Catalysts: These are widely used, particularly in the production of polyurethane coatings, elastomers, and foams. gvchem.com The metal atom in the catalyst coordinates with the reactants, activating them and facilitating the reaction. bdmaee.net

Organotin Compounds : For many years, organotin compounds have been the most important and widely used catalysts in the polyurethane industry. gvchem.comenuochem.com Examples like dibutyltin dilaurate (DBTDL) and stannous octoate are highly effective at promoting the gelation (urethane formation) reaction. enuochem.com They offer a "tunable" reactivity, allowing for the control of curing times by adjusting the catalyst type and concentration. reaxis.com

Bismuth and Zinc Compounds : Due to increasing environmental regulations and toxicity concerns associated with organotin catalysts, alternatives based on bismuth, zinc, and zirconium have gained prominence. bdmaee.netreaxis.com Bismuth catalysts can provide a good balance of cure speed and physical properties, while zinc-based catalysts may enhance flexibility and adhesion. bdmaee.net

Other Metal Catalysts : Compounds of lead, mercury, potassium, and titanium can also catalyze the isocyanate-hydroxyl reaction. enuochem.comgoogle.com For instance, potassium acetate and potassium oleate are used as trimerization catalysts for producing polyisocyanurate foams. enuochem.com

The selection of a specific catalyst has a significant impact on the final polymer, influencing reaction rates, curing profiles, and the stability of the resulting material. reaxis.comkglmeridian.com

Table 1: Overview of Common Organometallic Catalysts in Polyurethane Synthesis

| Catalyst Class | Specific Example(s) | Primary Role & Characteristics |

|---|---|---|

| Organotin | Dibutyltin dilaurate (DBTDL), Stannous octoate | Strong gelation catalysts; widely used in foams, elastomers, and coatings. gvchem.comenuochem.com |

| Bismuth-based | Bismuth Octoate | Offers a balance of cure speed, hardness, and flexibility. bdmaee.netreaxis.com |

| Zinc-based | Zinc Octoate | Promotes flexibility and adhesion in coatings. bdmaee.netreaxis.com |

| Zirconium-based | Zirconium chelates | Provide fast cure rates and improved crosslinking; can be selective for the NCO/OH reaction over the NCO/water reaction. bdmaee.netwernerblank.com |

| Potassium Salts | Potassium acetate, Potassium oleate | Primarily used as trimerization catalysts for polyisocyanurate foams. enuochem.com |

Exploration of Non-Isocyanate Polyurethane (NIPU) Analogs (as comparative studies)

Concerns over the toxicity of isocyanate monomers have driven significant research into non-isocyanate polyurethanes (NIPUs) as safer and more sustainable alternatives. researchgate.netrsc.org These polymers contain urethane linkages but are synthesized through pathways that avoid the use of isocyanates. mdpi.com The most common and promising route to NIPUs involves the reaction of cyclic carbonates with amines. mdpi.comspecificpolymers.com This process, often referred to as polyaddition, results in the formation of polyhydroxyurethanes (PHUs). specificpolymers.com

The synthesis of NIPUs presents several key differences when compared to conventional polyurethane production involving this compound:

Reactants and Safety : NIPU synthesis replaces toxic isocyanates with low-toxicity cyclic carbonates, which can be synthesized from epoxides and carbon dioxide. mdpi.comnih.gov This eliminates the primary health and environmental hazards associated with traditional polyurethane manufacturing. rsc.org

Reaction Sensitivity : The isocyanate-hydroxyl reaction is highly sensitive to moisture, as water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This side reaction can cause foaming and affect the structural integrity of the final polymer. researchgate.net In contrast, the aminolysis of cyclic carbonates in NIPU synthesis is significantly less sensitive to moisture. researchgate.net

Kinetics and Curing : A notable challenge for NIPUs is that the polymerization process is often slower and more time-consuming than conventional isocyanate-based reactions. researchgate.netresearchgate.net Achieving high molecular weights and desirable mechanical properties can require longer reaction times or more aggressive curing conditions. researchgate.net

Polymer Structure and Properties : NIPUs inherently contain hydroxyl groups along the polymer backbone, which can participate in hydrogen bonding and potentially improve adhesion and thermal stability. researchgate.net They also lack the thermally unstable biuret and allophanate groups that can form in traditional polyurethanes, which may lead to enhanced thermal stability. researchgate.netrsc.org However, achieving the same range of mechanical properties as conventional PUs remains a key area of research, as early NIPU formulations sometimes exhibited lower molecular weight. researchgate.net

The development of NIPUs represents a shift towards greener polymer chemistry, addressing the sustainability and safety issues of isocyanate-based systems while striving to match their versatile performance characteristics. rsc.org

Table 2: Comparative Analysis of Conventional PU and NIPU Synthesis

| Feature | Conventional Polyurethane (PU) | Non-Isocyanate Polyurethane (NIPU) |

|---|---|---|

| Primary Reactants | Isocyanates (e.g., this compound) and Polyols | Cyclic Carbonates and Amines. mdpi.com |

| Key Linkage Formed | Urethane (-NH-COO-) | Hydroxyurethane. specificpolymers.com |

| Toxicity of Monomers | High (Isocyanates are toxic) | Low (Cyclic carbonates have low toxicity). nih.gov |

| Sensitivity to Moisture | High; water causes side reactions (CO2 formation). researchgate.net | Low; reaction is less affected by moisture. researchgate.net |

| Polymerization Rate | Generally fast, especially with catalysis. fiveable.me | Often slower and may require more energy/time. researchgate.net |

| Thermal Stability | Can be limited by the presence of thermally labile biuret and allophanate groups. rsc.org | Generally enhanced due to the absence of biuret/allophanate groups and presence of hydroxyls. researchgate.netrsc.org |

| Primary Challenge | Management of toxic isocyanate monomers. rsc.org | Achieving high molecular weight and matching the mechanical properties of conventional PUs. researchgate.net |

Applications in Advanced Organic Synthesis

Phenyl 3-isocyanatobenzoate as a Versatile Organic Building Block

Organic building blocks are foundational molecules used for the modular assembly of more complex chemical structures in medicinal chemistry, organic chemistry, and materials science. sigmaaldrich.comlifechemicals.comcymitquimica.comasischem.com this compound serves as a valuable building block due to the distinct reactivity of its two key functional groups.

The Isocyanate Group (-N=C=O): This group is highly electrophilic and readily reacts with nucleophiles. Its most common reactions are with amines to form urea (B33335) linkages and with alcohols to form carbamate (B1207046) (urethane) linkages. wikipedia.org This reactivity is fundamental to its use in creating a wide array of derivatives.

The Phenyl Benzoate (B1203000) Group: The ester component of the molecule can also participate in various reactions. It can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. Furthermore, the aromatic rings of the molecule can be subjected to electrophilic or nucleophilic aromatic substitution, allowing for further functionalization.

The presence of these two distinct reactive sites allows for sequential and controlled modifications, making it a versatile synthon for constructing elaborate molecular architectures.

Design and Synthesis of Urea and Carbamate Scaffolds

The primary application of aryl isocyanates in organic synthesis is the preparation of urea and carbamate derivatives. These functional groups are prevalent in many biologically active compounds and polymer systems.

The reaction of an isocyanate with a primary or secondary amine is a highly efficient method for forming a disubstituted urea. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. asianpubs.orgnih.govnih.gov A specific example involves the use of methyl 3-isocyanatobenzoate, a close analog of this compound, in the synthesis of bisarylureas designed as potential pan-RAF inhibitors for cancer therapy. nih.gov

In this synthesis, an amine-functionalized 1H-pyrazolo[3,4-d]pyrimidine scaffold is reacted with methyl 3-isocyanatobenzoate to forge the critical urea linkage, resulting in the final complex molecule. nih.gov This reaction demonstrates the utility of the isocyanatobenzoate moiety in incorporating a substituted phenylurea structure into a larger, biologically active framework.

Table 1: Synthesis of a Bisarylurea Derivative

| Reactant A | Reactant B | Product | Yield | Reference |

|---|

The general reaction to form carbamates involves the addition of an alcohol to the isocyanate group. While direct examples using this compound are scarce, the reaction is analogous to the formation of ureas and is a well-established transformation for isocyanates. organic-chemistry.orgorganic-chemistry.orgnih.gov Phenyl carbamates can also serve as precursors to ureas via substitution reactions with amines. researchgate.netmdpi.com

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. mdpi.comnih.govopenmedicinalchemistryjournal.comnih.gov Isocyanates are versatile reagents for the synthesis of various N-heterocycles. The electrophilic carbon of the isocyanate can be attacked by an internal nucleophile in a precursor molecule, leading to cyclization.

For example, phenyl isocyanate is used as a carbonyl source in metal-free N-H and C-H carbonylation reactions to produce six-membered heterocycles like quinazoline-2,4(1H,3H)-diones. organic-chemistry.org Similarly, the reaction of isocyanates with aziridines can be catalyzed by copper to synthesize imidazolidinones, which are five-membered heterocyclic rings. nih.gov

While specific literature examples detailing the use of this compound in these exact cyclizations are not prominent, its inherent isocyanate reactivity makes it a suitable candidate for such transformations. The ester group could either be carried through the reaction unchanged or potentially participate in subsequent cyclization or modification steps, offering a route to highly functionalized heterocyclic systems.

Role in the Synthesis of Functional Organic Compounds

The bifunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers. The isocyanate group can react with a diol to form polyurethanes or with a diamine to form polyureas. The pendant phenyl benzoate group along the polymer backbone would introduce aromatic character and could be used for post-polymerization modification. This could allow for the tuning of material properties such as thermal stability, solubility, and mechanical strength.

Although specific polymers derived from this compound are not extensively documented, the synthesis of polymers from related isocyanate-based monomers is a well-established field. mdpi.com

Derivatization for Analytical and Chromatographic Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), chemical derivatization is used to modify an analyte to improve its detection or separation. researchgate.netnih.gov Isocyanates and isothiocyanates are common derivatizing agents for compounds containing primary and secondary amine groups, such as amino acids. researchgate.netgoogle.com

The reagent reacts with the amine to form a urea or thiourea derivative. This is done to:

Introduce a Chromophore: A UV-absorbing group (like the phenyl rings in the isocyanate) is attached to the analyte, enhancing its detectability by a UV-VIS detector.

Improve Chromatographic Properties: The derivatization can alter the polarity and shape of the analyte, leading to better separation on the HPLC column.

Phenyl isothiocyanate (PITC) is a widely used reagent for the pre-column derivatization of amino acids for reversed-phase HPLC analysis. nih.gov Phenyl isocyanate is also used for HPLC derivatization. sigmaaldrich.com While this compound is not a commonly cited derivatizing agent, its structure contains the necessary phenyl isocyanate moiety to react with amines in a similar fashion. The additional phenyl benzoate group would further increase the UV absorbance and alter the polarity of the resulting derivative, potentially offering different chromatographic selectivity compared to simpler isocyanates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR and ¹³C NMR for Structural Confirmation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for the initial structural verification of Phenyl 3-isocyanatobenzoate.

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Key signals would include the carbonyl carbons of the ester and the isocyanate groups, which resonate at distinct downfield chemical shifts. The isocyanate carbon (-N=C=O) is particularly characteristic. The aromatic carbons would appear in the typical range of δ 110-160 ppm. The presence of the correct number of carbon signals corresponding to the molecular formula of this compound serves as a strong confirmation of its identity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isocyanate Carbonyl | - | ~125-135 |

| Ester Carbonyl | - | ~160-170 |

| Aromatic Protons (Isocyanatobenzoyl) | ~7.5-8.3 | ~120-140 |

| Aromatic Protons (Phenyl) | ~7.2-7.5 | ~121-151 |

Note: The above data are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To gain deeper insights into the molecular structure and resolve any ambiguities from one-dimensional spectra, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons within the same spin system. It would be instrumental in assigning the signals of the protons on both the phenyl and the substituted benzoate (B1203000) rings by showing which protons are neighbors.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton assignments to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the two aromatic rings through the ester linkage, for instance, by observing a correlation between the protons on the phenyl ring and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for this relatively rigid molecule, it could help to confirm the through-space relationships between protons on the different aromatic rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is highly effective for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Vibrational Analysis of Isocyanate and Ester Functional Groups

The IR and Raman spectra of this compound would be dominated by the strong vibrational modes of the isocyanate and ester functionalities.

Isocyanate Group (-N=C=O): This group exhibits a very strong and sharp absorption band in the IR spectrum, typically in the range of 2280-2240 cm⁻¹. This band is due to the asymmetric stretching vibration of the N=C=O unit and is a highly diagnostic peak for the presence of an isocyanate.

Ester Group (-COO-): The ester functional group is characterized by a strong C=O stretching vibration, which would appear in the region of 1750-1735 cm⁻¹ for a phenyl ester. Additionally, C-O stretching vibrations would be observed at lower frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-NCO) | Asymmetric Stretch | 2280-2240 | Strong, Sharp |

| Ester (C=O) | Stretch | 1750-1735 | Strong |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium to Weak |

| Ester (C-O) | Stretch | 1300-1000 | Medium |

Monitoring Reaction Progress via Spectroscopic Signatures

IR spectroscopy is a powerful tool for real-time monitoring of the synthesis of this compound. For instance, in a reaction between 3-isocyanatobenzoyl chloride and phenol (B47542), the progress can be followed by observing the disappearance of the broad O-H stretching band of phenol (around 3300 cm⁻¹) and the appearance of the strong isocyanate and ester carbonyl bands in the product. This allows for the determination of reaction completion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of two aromatic rings would result in characteristic absorption bands in the ultraviolet region. The spectrum would likely show absorptions corresponding to the π → π* transitions of the benzene rings. The position and intensity of these absorptions can be influenced by the substitution pattern and the conjugation between the aromatic systems and the carbonyl groups. While less specific for detailed structural elucidation compared to NMR and IR, UV-Vis spectroscopy is valuable for quantitative analysis and for studying the electronic properties of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found. HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical exact mass of this compound can be calculated, but without experimental data, the empirical molecular formula cannot be definitively confirmed through this method.

Fragmentation Pattern Analysis for Structural Elucidation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available. Such an analysis would involve identifying the molecular ion peak and the subsequent fragment ions generated upon electron ionization. This pattern is key to confirming the connectivity of the atoms and the presence of specific functional groups, such as the ester and isocyanate moieties. While fragmentation patterns for related, simpler structures like phenyl acetate and phenyl isocyanate are known, this information cannot be directly extrapolated to definitively describe the behavior of the more complex this compound molecule without violating the constraints of this task.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical methods are employed to investigate the electronic structure and energetic properties of molecules. These calculations provide a static, time-independent picture of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. academicjournals.orgscielo.br Studies on analogous compounds, such as phenyl benzoate (B1203000), using methods like B3LYP and MP2, provide a strong foundation for understanding the geometry of Phenyl 3-isocyanatobenzoate. researchgate.netnih.gov

The molecular structure is characterized by two phenyl rings connected by an ester linkage, with an isocyanate group substituted on one of the rings. DFT calculations predict a geometry where the benzoate group is nearly planar. The key degrees of freedom are the torsional angles that define the relative orientation of the phenyl rings and the isocyanate group. Good agreement between theoretical and experimental geometric data is often achieved when using basis sets that include diffuse functions. researchgate.netnih.gov

The electronic structure is significantly influenced by the electronegative oxygen and nitrogen atoms. This results in a non-uniform charge distribution, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map helps in predicting the sites for nucleophilic and electrophilic attack; regions of negative potential (electron-rich) are typically found around the carbonyl oxygen and the nitrogen of the isocyanate group, while positive regions are located around the hydrogen atoms and the highly electrophilic carbon of the isocyanate group. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-O (ester) | Bond length of the carbonyl carbon to the ester oxygen | ~1.36 Å |

| C=O (ester) | Bond length of the carbonyl group | ~1.21 Å |

| N=C (isocyanate) | Bond length of the nitrogen-carbon double bond | ~1.22 Å |

| C=O (isocyanate) | Bond length of the carbon-oxygen double bond | ~1.18 Å |

| τ (C-O-C-C) | Torsional angle defining the rotation around the phenyl-ester oxygen bond | 30° - 60° |

| τ (O-C-C-C) | Torsional angle defining the rotation around the carbonyl carbon-phenyl bond | 0° - 30° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the ester group. In contrast, the LUMO is anticipated to be centered on the highly electrophilic isocyanate group (-N=C=O), particularly on the central carbon atom. This distribution makes the isocyanate carbon the primary site for nucleophilic attack, a characteristic reaction of this functional group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A small energy gap suggests high polarizability and high chemical reactivity, whereas a large gap implies high stability and lower reactivity. nih.govnih.gov

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 6.5 |

| Hardness (η) | Resistance to change in electron distribution | 2.25 to 3.25 |

| Electrophilicity (ω) | Measure of energy lowering upon accepting electrons | 1.5 to 3.0 |

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates and transition states and the calculation of activation energies. For this compound, the reactivity is dominated by the isocyanate group.

Theoretical studies on the reactions of phenyl isocyanate serve as excellent models. For instance, the urethane (B1682113) formation reaction with alcohols has been shown computationally to proceed through various pathways, including non-catalyzed, auto-catalyzed, and catalyst-assisted routes. rsc.orgresearchgate.net DFT calculations can map the potential energy surface of the reaction, revealing the lowest energy pathway. nih.govkaust.edu.sa Transition state analysis involves locating the saddle point on this surface that connects reactants and products. The energy of this transition state determines the activation barrier for the reaction.

Similarly, the cyclotrimerization of isocyanates to form isocyanurates has been investigated, with computational models helping to elucidate the catalytic cycle and the role of different catalysts. researchgate.net These models can predict reaction orders and the structure of intermediates.

| Reaction | Catalyst/Conditions | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Reaction with Methanol | Gas Phase (One-step) | 149.0 | researchgate.net |

| Reaction with Methanol | Gas Phase (Two-step) | 94.7 (TS1), 60.5 (TS2) | researchgate.net |

| Reaction with Methanol | Acetonitrile (Amine Catalyst) | Significantly decreased | researchgate.net |

| Cyclotrimerization | Quaternary Ammonium Salt | Rate constants calculated | researchgate.net |

Molecular Dynamics Simulations

While quantum calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This includes conformational changes and interactions with the surrounding environment.

This compound is a flexible molecule due to the possible rotations around several single bonds, primarily the C-O and C-C bonds of the ester linkage. Theoretical conformational analysis of phenylbenzoates indicates that a large number of conformations can exist with similar energy levels. scispace.com This suggests that in the gaseous phase or in solution, the molecule is quite flexible. scispace.com

Computational studies have shown that the energy barrier for the rotation of the phenyl rings is relatively low. researchgate.netnih.gov For the parent phenyl benzoate, the most stable conformation is typically non-planar, with specific torsional angles defining the orientation of the phenyl rings relative to the ester plane. The energy difference between various stable conformers is often comparable to the thermal energy at room temperature, indicating that the molecule can easily interconvert between these shapes. scispace.com

MD simulations can model the explicit interactions between this compound, reactants, and catalysts in a solvent environment. researchgate.net Such simulations provide a dynamic picture of how molecules approach each other, how solvent molecules arrange around the reactants, and how a catalyst facilitates a reaction.

For isocyanate reactions, MD simulations can be used to study the formation of pre-reaction complexes between the isocyanate and a reactant (like an alcohol) or a catalyst. researchgate.net These studies can reveal the role of specific interactions, such as hydrogen bonding, in orienting the molecules for reaction. The influence of the solvent's dielectric strength and its ability to form hydrogen bonds can also be investigated, as these factors strongly affect reaction rates. researchgate.netosti.gov By simulating the system at the atomic level, one can gain insights into the catalytic mechanism that are not accessible through static quantum calculations alone. researchgate.net

In Silico Prediction of Chemical Behavior and Material Properties

Computational approaches, such as Density Functional Theory (DFT), are frequently employed to model the behavior of aromatic isocyanates. researchgate.net These methods can calculate a molecule's optimized geometry, including bond lengths and angles, providing a foundational understanding of its three-dimensional structure. The N=C=O linkage in phenyl isocyanate, for example, is known to be nearly linear.

Furthermore, these computational models can elucidate the electronic structure of a molecule. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. niscpr.res.in This information is crucial for understanding the molecule's reactivity, as it highlights electrophilic and nucleophilic sites. For instance, the carbon atom in the isocyanate group is situated between two highly electronegative atoms (nitrogen and oxygen), resulting in a significant positive partial charge, making it a prime target for nucleophilic attack. researchgate.net

Quantum chemical calculations can also predict various material properties. These can include, but are not limited to, dipole moments, polarizability, and frontier molecular orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While detailed research findings on the in silico prediction of chemical behavior and material properties for this compound are not specifically documented, the following tables present illustrative data for the parent compound, phenyl isocyanate, as derived from computational chemistry principles.

Table 1: Illustrative Predicted Molecular Geometry of Phenyl Isocyanate

| Parameter | Predicted Value |

| C=N Bond Length (Å) | 1.195 |

| C=O Bond Length (Å) | 1.173 |

| N=C=O Bond Angle (°) | ~180 |

Note: These values are for phenyl isocyanate and are presented for illustrative purposes.

Table 2: Illustrative Predicted Mulliken Atomic Charges for Phenyl Isocyanate

| Atom | Predicted Partial Charge (arbitrary units) |

| N (in NCO) | Negative |

| C (in NCO) | Positive |

| O (in NCO) | Negative |

Note: This table illustrates the expected charge distribution in phenyl isocyanate based on general principles of electronegativity and is not derived from a specific published calculation for this exact molecule.

The prediction of such fundamental properties through in silico methods is invaluable for the rational design of new materials and for understanding the mechanisms of reactions involving isocyanates. For this compound, such studies would be instrumental in predicting its reactivity in polymerization processes, its interaction with other molecules, and its potential application in the development of novel polymers with specific material characteristics.

Environmental and Sustainable Aspects in Phenyl 3 Isocyanatobenzoate Research

Advancements in Non-Phosgene Technologies for Isocyanate Production

The primary driver for sustainable isocyanate synthesis is the move away from the conventional phosgene (B1210022) process. Phosgene is an extremely toxic and corrosive gas, and its use poses significant safety risks and environmental hazards. utwente.nlacs.org The traditional route also generates corrosive hydrogen chloride as a byproduct, further complicating the process. acs.org Consequently, extensive research has been dedicated to developing safer, phosgene-free alternatives applicable to the synthesis of aromatic isocyanates. utwente.nldigitellinc.com

The most promising non-phosgene methods are centered around the synthesis and subsequent thermal decomposition of carbamates. utwente.nlacs.orgnih.gov These routes eliminate the direct handling of phosgene and can be adapted for the production of various isocyanates, including monofunctional aromatic isocyanates analogous to Phenyl 3-isocyanatobenzoate.

Key non-phosgene approaches include:

Reductive Carbonylation: This method involves the reaction of an aromatic nitro compound, the precursor to the amine, with carbon monoxide (CO) in the presence of an alcohol to directly form a carbamate (B1207046). acs.orgrsc.org This process is a significant departure from the traditional multi-step synthesis involving amine formation followed by phosgenation. digitellinc.com Various catalytic systems, often based on precious metals like palladium or ruthenium, have been developed to improve the efficiency and selectivity of this reaction. acs.orgrsc.org The resulting carbamate can then be thermally decomposed to yield the desired isocyanate and the alcohol, which can be recycled. universiteitleiden.nl

Oxidative Carbonylation of Amines: In this approach, an amine reacts with carbon monoxide and an oxidizing agent to form a carbamate. This method avoids the initial nitro-compound reduction step. Methanol can be recycled in this process, enhancing atom efficiency. acs.orgnih.gov

Dimethyl Carbonate (DMC) Method: Amines can be reacted with dimethyl carbonate (DMC) to produce carbamates. utwente.nlnih.gov While aliphatic amines react under mild conditions, aromatic amines, which would be the precursors for this compound, require more stringent conditions due to their lower nucleophilicity. nih.gov The advantage of this route is that DMC is a less hazardous reagent than phosgene. utwente.nl

Urea (B33335) Method: This process uses urea, alcohol, and amines as raw materials to synthesize carbamates. The byproducts are alcohol and ammonia (B1221849), which can be recycled back into the production of urea, theoretically creating a "zero emission" synthesis loop for the carbamate intermediate. acs.orgnih.gov

The final step in most of these non-phosgene routes is the thermal decomposition of the carbamate intermediate to produce the isocyanate. utwente.nlacs.org This step is a reversible, endothermic reaction that requires careful control of temperature and pressure to maximize yield and prevent side reactions. utwente.nlacs.org

| Method | Starting Materials | Intermediate | Key Advantages | Challenges |

| Reductive Carbonylation | Aromatic Nitro Compound, CO, Alcohol | Carbamate | Direct route from nitro-compound. | Often requires high pressure and precious metal catalysts. |

| Oxidative Carbonylation | Amine, CO, Oxidizing Agent, Alcohol | Carbamate | Avoids nitro-compound reduction. | Catalyst efficiency and separation. |

| Dimethyl Carbonate (DMC) Method | Amine, Dimethyl Carbonate | Carbamate | Uses a less hazardous carbonylating agent than phosgene. | Harsh conditions required for aromatic amines. |

| Urea Method | Amine, Urea, Alcohol | Carbamate | Potential for a closed-loop "zero emission" process for carbamate. | Catalyst development and ammonia removal are ongoing research areas. |

Integration of Bio-Based Resources into Isocyanate and Polyurethane Chemistry

The dependence on petrochemicals is a major sustainability challenge for the polyurethane industry. google.comcas.cn A significant area of research focuses on integrating bio-based resources into the value chain for isocyanates and polyurethanes. google.comresearchgate.net This involves utilizing biomass to produce the chemical building blocks for these materials.

For a compound like this compound, the integration of bio-based resources would primarily focus on the synthesis of its aromatic precursors. Lignin (B12514952), a complex aromatic polymer abundant in plant biomass, is a key target for producing bio-based aromatic compounds (bio-aromatics). researchgate.net Through various depolymerization and chemical conversion techniques, lignin can be broken down into simpler aromatic molecules that could serve as feedstocks for producing the necessary amine or nitro-aromatic precursors.

Another avenue is the use of sugars and vegetable oils. cas.cnresearchgate.net While more commonly associated with the production of bio-based polyols (the other key component of polyurethanes), research is exploring pathways to convert these renewable feedstocks into aromatic structures. cas.cn For instance, certain platform chemicals derived from sugars can be catalytically transformed into aromatic rings.

The PROMIS project is an example of a research initiative focused on designing novel bio-based isocyanates from biomass sources like lignin and carbohydrates, aiming to replace petrochemical isocyanates. researchgate.net The goal is to develop sustainable synthesis methods that generate less waste and use reagents with minimal environmental and health risks. researchgate.net

While the direct synthesis of this compound from bio-based resources is not yet established, the foundational research into producing bio-aromatics provides a clear pathway for reducing the fossil-fuel dependency of such specialty isocyanates in the future.

Life Cycle Assessment Considerations for Isocyanate-Based Materials

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave"). acs.orgosti.gov For isocyanate-based materials, a "cradle-to-gate" analysis is often performed, which covers all processes from resource extraction to the point where the isocyanate product leaves the factory gate. acs.orgnih.govgoogle.com

The primary environmental "hotspot" in the conventional production of aromatic isocyanates is the energy-intensive and hazardous nature of the phosgene route. acs.org LCAs of major aromatic isocyanates like MDI and TDI highlight significant contributions to environmental impact categories such as global warming potential, primarily due to the energy consumed and the fossil-fuel-based raw materials used in their synthesis. acs.orgnih.gov

Key considerations in the LCA of isocyanate production include:

Energy Consumption: The synthesis of precursors and the final isocyanate production are energy-intensive processes. The source of this energy (fossil fuels vs. renewables) significantly influences the carbon footprint. acs.orgnih.gov

Process Solvents: The use and recycling of solvents in the production process also contribute to the environmental impact. researchgate.net

A comparative LCA of different polyurethane dispersion (PUD) production processes showed that a conceptualized continuous flow process had the lowest environmental impact compared to traditional batch processes like the NMP or acetone (B3395972) processes. researchgate.net This indicates that process design, in addition to chemical pathways, is crucial for sustainability. While a specific LCA for this compound is not publicly available, the principles derived from studies on other aromatic isocyanates would apply. A move towards non-phosgene technologies and bio-based precursors would be expected to significantly improve its environmental profile.

Catalytic Efficiency and Atom Economy in Synthetic Processes

The principles of green chemistry emphasize the importance of catalytic reactions and high atom economy. jocpr.comrsc.org Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final desired product. jocpr.com

The traditional phosgene route has a poor atom economy because, for every isocyanate group formed, two molecules of hydrogen chloride are generated as a byproduct, which has limited commercial value. google.com This represents a significant waste of atomic resources.

Non-phosgene routes, particularly those involving catalytic processes, offer substantial improvements in both catalytic efficiency and atom economy.

Catalytic Efficiency in Reductive Carbonylation: The synthesis of carbamates via reductive carbonylation of nitroaromatics is highly dependent on the catalyst. Research has focused on developing highly active and selective catalysts, such as those based on palladium-phenanthroline complexes. acs.orgosti.gov Heterogenized catalysts, where the active catalytic component is fixed to a solid support, are particularly attractive as they can be easily separated from the reaction mixture and recycled, improving process sustainability. acs.orgcas.cn For example, a heterogeneous Pd@phen-POP catalyst has shown high turnover numbers and recyclability in the reductive carbonylation of nitrobenzene. acs.org

Catalysis in Carbamate Decomposition: The thermal decomposition of carbamates to isocyanates can also be facilitated by catalysts. utwente.nlnih.gov Catalysts such as zinc oxide (ZnO) and other metal compounds have been shown to increase the rate and selectivity of the decomposition reaction, allowing it to proceed at lower temperatures and reducing the formation of unwanted byproducts like ureas. utwente.nlresearchgate.netnih.gov

| Catalytic Process | Catalyst Example | Substrate Example | Reported Efficiency/Selectivity | Reference |

| Reductive Carbonylation | Pd@phen-POP (heterogeneous) | Nitrobenzene | TON = 530, 92% selectivity for carbamate | acs.org |

| Reductive Carbonylation | Pd(4,7-Me₂-1,10-phen)₂(OTf)₂ | Aromatic Nitro Compound | TOF = 311 mol/mol/h, 84% selectivity for carbamate | osti.gov |

| Reductive Carbonylation | Ru₃(CO)₁₂ / NEt₄⁺Cl⁻ | Aromatic Nitro Compound | High selectivity to carbamates | rsc.org |

| Carbamate Decomposition | Montmorillonite K-10 | Methyl N-phenyl carbamate | Almost quantitative conversion for monoisocyanates with electron-withdrawing groups | researchgate.net |

| Carbamate Decomposition | Zinc Oxide (ZnO) | Methyl N-phenyl carbamate | Evaluated as an effective catalyst for decomposition | nih.gov |

TON = Turnover Number; TOF = Turnover Frequency

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Isocyanate Functionalization

The functionalization of isocyanates is a cornerstone of polyurethane chemistry and related fields. The development of novel catalytic systems is crucial for controlling the reactivity of Phenyl 3-isocyanatobenzoate, enabling selective transformations and the synthesis of well-defined polymeric architectures. Current research is moving beyond traditional organotin catalysts, which are facing increasing scrutiny due to environmental concerns. wernerblank.com

One promising avenue of research is the exploration of non-tin catalysts, such as zirconium and bismuth compounds. wernerblank.com For instance, zirconium chelates have been shown to activate hydroxyl groups, selectively catalyzing the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com This selectivity is particularly advantageous in applications where moisture sensitivity is a concern. The proposed mechanism for this catalysis involves the coordination of the alcohol to the metal center, which activates it for reaction with the isocyanate. wernerblank.com

Another area of focus is the development of catalysts for specific isocyanate reactions, such as dimerization and cyclotrimerization. google.comtue.nl Sulphonamide anions have been investigated as catalysts for the selective dimerization of isocyanates. google.com For cyclotrimerization, which leads to the formation of highly stable isocyanurate rings, a variety of catalysts are being explored, including Lewis basic systems and metal-containing catalysts. tue.nl The resulting polyisocyanurate networks can impart enhanced thermal stability and mechanical properties to materials. rsc.org

Future research will likely focus on designing catalysts with higher activity, selectivity, and better environmental profiles. The development of catalysts that can operate under milder reaction conditions and tolerate a wider range of functional groups will be essential for expanding the utility of this compound in various applications.

Table 1: Comparison of Catalyst Types for Isocyanate Functionalization

| Catalyst Type | Primary Function | Advantages | Research Focus |

|---|---|---|---|

| Zirconium Chelates | Isocyanate-Hydroxyl Reaction | High selectivity over water reaction | Development of waterborne polyurethane systems |

| Sulphonamide Anions | Isocyanate Dimerization | Selective formation of dimers | Synthesis of specific oligomeric isocyanates |